molecular formula C12H9BrN2O3 B5603445 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one

Cat. No.: B5603445
M. Wt: 309.11 g/mol
InChI Key: UEVQNHCCIZLULM-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one is an organic compound that features a bromobenzyl group attached to a nitropyridinone core

Preparation Methods

The synthesis of 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 3-bromobenzyl bromide. This intermediate is then reacted with 3-nitropyridin-2(1H)-one under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. For example, the nitro group can participate in redox reactions, while the bromobenzyl group can engage in hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVQNHCCIZLULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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